6-(Dimethylamino)pyridine-3-boronic acid
Overview
Description
6-(Dimethylamino)pyridine-3-boronic acid is an organic compound that features a boronic acid functional group attached to a pyridine ring substituted with a dimethylamino group. This compound is known for its utility in various organic synthesis reactions, particularly in the field of cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of 6-(Dimethylamino)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The this compound affects the SM coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the SM coupling reaction . This reaction is crucial in the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and pH, can affect the efficiency of the reaction . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture
Biochemical Analysis
Biochemical Properties
6-(Dimethylamino)pyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura coupling reactions. This compound acts as a boron reagent, facilitating the formation of carbon-carbon bonds through its interaction with palladium catalysts . The boronic acid group in this compound interacts with palladium complexes, enabling the transmetalation step that is crucial for the coupling reaction . Additionally, the dimethylamino group enhances the compound’s solubility and stability, making it suitable for various reaction conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The boronic acid group forms a complex with palladium, facilitating the transmetalation step that is essential for the formation of carbon-carbon bonds . This interaction is driven by the electron-donating properties of the dimethylamino group, which enhances the reactivity of the boronic acid moiety. Additionally, the compound’s structure allows for efficient binding to the palladium catalyst, promoting the overall reaction efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness in biochemical reactions. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time due to potential degradation . Long-term studies have shown that the compound retains its activity for extended periods, although periodic testing is recommended to ensure consistent performance in experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Boronic acids are known to exhibit dose-dependent effects, with higher doses potentially leading to toxicity or adverse effects It is essential to determine the optimal dosage for specific applications to minimize potential risks and maximize the compound’s benefits
Metabolic Pathways
Boronic acids are generally metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites The presence of the dimethylamino group may influence the compound’s metabolic fate, potentially affecting its overall bioavailability and activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s solubility and stability facilitate its uptake and distribution in biological systems . Additionally, the dimethylamino group may enhance its interaction with cellular transporters and binding proteins, affecting its localization and accumulation within specific tissues
Subcellular Localization
The subcellular localization of this compound is not well-characterized. Boronic acids are known to interact with various cellular compartments, including the cytoplasm and organelles . The presence of the dimethylamino group may influence the compound’s targeting and localization within specific subcellular regions, potentially affecting its activity and function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethylamino)pyridine-3-boronic acid typically involves the borylation of 6-(Dimethylamino)pyridine. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also common to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-(Dimethylamino)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., dimethylformamide).
Protodeboronation: Acids (e.g., hydrochloric acid) or protic solvents (e.g., methanol).
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.
Protodeboronation: The corresponding pyridine derivative without the boronic acid group.
Scientific Research Applications
6-(Dimethylamino)pyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Phenylboronic acid
- 4-(Dimethylamino)pyridine-3-boronic acid
- 2-(Dimethylamino)pyridine-5-boronic acid
Comparison: 6-(Dimethylamino)pyridine-3-boronic acid is unique due to the position of the dimethylamino group on the pyridine ring, which significantly influences its reactivity and stability in chemical reactions. Compared to phenylboronic acid, it offers enhanced reactivity in cross-coupling reactions due to the electron-donating effects of the dimethylamino group . Additionally, its specific substitution pattern makes it more suitable for certain synthetic applications compared to other pyridine-boronic acids .
Properties
IUPAC Name |
[6-(dimethylamino)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-4-3-6(5-9-7)8(11)12/h3-5,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDRXNINGRRBFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376859 | |
Record name | 6-(Dimethylamino)pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579525-46-5 | |
Record name | 6-(Dimethylamino)pyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Dimethylamino)pyridine-5-boronic acid hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.